Cas no 85030-56-4 (m-PEG4-Amine)

m-PEG4-Amine structure
m-PEG4-Amine structure
Product Name:m-PEG4-Amine
CAS 번호:85030-56-4
MF:C9H21NO4
메가와트:207.2673432827
MDL:MFCD11041099
CID:727896
PubChem ID:253661955
Update Time:2024-10-26

m-PEG4-Amine 화학적 및 물리적 성질

이름 및 식별자

    • 3,6,9,12-Tetraoxatridecan-1-amine
    • 3,6,9,12-Tetraoxatridecanamine
    • 2,5,8,11-tetraoxatridecane-13-amine
    • 2-(2-(2-(2-METHOXYETHOXY)ETHOXY)ETHOXY)ETHANAMINE
    • 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine
    • 3,6,9,12-tetraoxatridecylamine
    • mPEG4-amine
    • mPEG4-NH2
    • Methyl-PEG4-Amine
    • m-PEG4-amine
    • m-dPEG4-amine
    • m-dPEG(R)4-amine
    • MEO-DPEG(4)-NH2
    • BIPG1582
    • DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • BCP11315
    • SY056493
    • M2501
    • 2,5,8,11-Tetraoxatridecan-13-amine (9CI)
    • 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • [2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • Triethylene glycol 2-aminoethyl methyl ether
    • m-PEG4-Amine
    • MDL: MFCD11041099
    • 인치: 1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3
    • InChIKey: DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • 미소: O(CCOCCOCCOCCN)C

계산된 속성

  • 정밀분자량: 207.14705815 g/mol
  • 동위원소 질량: 207.14705815 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 11
  • 복잡도: 103
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1.3
  • 토폴로지 분자 극성 표면적: 62.9
  • 분자량: 207.27

실험적 성질

  • 밀도: 1.005±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 85°C/0.1mmHg(lit.)
  • 플래시 포인트: 116.2±16.8 ºC,
  • 굴절률: 1.4440 to 1.4480
  • 용해도: 가용성(999g/l)(25ºC),

m-PEG4-Amine 보안 정보

m-PEG4-Amine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A449039287-1g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 95%
1g
$460.00 2023-08-31
TRC
T889728-1mg
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4
1mg
$ 50.00 2022-06-02
TRC
T889728-2mg
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4
2mg
$ 65.00 2022-06-02
TRC
T889728-10mg
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4
10mg
$ 80.00 2022-06-02
AK Scientific
AMTGC297-1g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 >98%
1g
$90 2025-02-18
AK Scientific
AMTGC297-5g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 >98%
5g
$270 2025-02-18
AK Scientific
AMTGC297-10g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 >98%
10g
$480 2025-02-18
AK Scientific
AMTGC297-25g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 >98%
25g
$810 2025-02-18
AAPPTec
CSP004-1g
Methyl-PEG4-Amine
85030-56-4
1g
$270.00 2024-07-19
AAPPTec
CSP004-5g
Methyl-PEG4-Amine
85030-56-4
5g
$650.00 2024-07-19

m-PEG4-Amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
1.2 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
참조
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

합성 방법 2

반응 조건
1.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
참조
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
2.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
참조
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

합성 방법 4

반응 조건
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  0 °C; 24 h
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
참조
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

합성 방법 5

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ;  rt; 12 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
참조
Synthesis and Properties of Alternating Polypeptoids and Polyampholytes as Protein-Resistant Polymers
Tao, Yue; et al, Biomacromolecules, 2018, 19(3), 936-942

합성 방법 6

반응 조건
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
참조
Tuneable Transient Thermogels Mediated by a pH- and Redox-Regulated Supramolecular Polymerization
Spitzer, Daniel; et al, Angewandte Chemie, 2017, 56(48), 15461-15465

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, 0 °C → rt
2.1 Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
참조
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

합성 방법 8

반응 조건
1.1 Reagents: Water
참조
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

합성 방법 9

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
참조
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

합성 방법 10

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.2 Solvents: Water ;  24 h, rt
참조
Nanowells on Silica Particles in Water Containing Long-Distance Porphyrin Heterodimers
Li, Guangtao; et al, Journal of the American Chemical Society, 2003, 125(35), 10693-10702

합성 방법 11

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
1.2 Reagents: Water ;  overnight, 80 °C
참조
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

합성 방법 12

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
참조
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

합성 방법 13

반응 조건
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
참조
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

합성 방법 14

반응 조건
1.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
참조
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

합성 방법 15

반응 조건
1.1 Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
참조
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

합성 방법 16

반응 조건
1.1 Solvents: Dimethylformamide ;  90 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
참조
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

합성 방법 17

반응 조건
1.1 Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
참조
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

합성 방법 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
참조
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

합성 방법 19

반응 조건
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, 75 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
2.2 Reagents: Water ;  overnight, 80 °C
참조
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

합성 방법 20

반응 조건
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
참조
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

합성 방법 21

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  30 min, 0 °C
1.2 Solvents: Chloroform ;  0 °C; 2.5 h, rt; 10 h, rt → reflux; reflux → 0 °C
1.3 Solvents: Water
2.1 Solvents: Dimethylformamide ;  overnight, 110 °C
2.2 Solvents: Water
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
참조
Novel Glycosylated Naphthalimide-Based Activatable Fluorescent Probe: A Tool for the Assessment of Hexosaminidase Activity and Intracellular Hexosaminidase Imaging
Dong, Lili; et al, ACS Sensors, 2019, 4(5), 1222-1229

합성 방법 22

반응 조건
1.1 Reagents: Sodium hydride ;  0 °C; rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
2.1 Solvents: Dimethylformamide ;  90 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
참조
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

합성 방법 23

반응 조건
1.1 Solvents: Dichloromethane ;  24 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Water
참조
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

m-PEG4-Amine Raw materials

m-PEG4-Amine Preparation Products

m-PEG4-Amine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:85030-56-4)m-PEG4-Amine
주문 번호:A841058
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:52
가격 ($):260.0/1177.0
Email:sales@amadischem.com

m-PEG4-Amine 관련 문헌

Related Categories

추천 공급업체
Amadis Chemical Company Limited
(CAS:85030-56-4)m-PEG4-Amine
A841058
순결:99%/99%
재다:5g/25g
가격 ($):260.0/1177.0
Email